Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate
Overview
Description
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate, a mouthful, isn't it? But this compound plays an essential role across a plethora of fields. It is a quaternary ammonium compound primarily known for its broad-spectrum antimicrobial properties. It has garnered attention for its effectiveness in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate typically involves multi-step organic synthesis:
First, an initial etherification: reaction where 4-(1,1,3,3-tetramethylbutyl)-o-cresol is reacted with an ethoxy-containing intermediate to introduce the ether linkage.
Next, a quaternization: step where the product is treated with benzyldimethylamine, forming the desired quaternary ammonium structure.
Finally, the addition of hydrochloric acid: in aqueous solution crystallizes the product as the monohydrate chloride salt.
Industrial Production Methods: Industrial-scale production follows similar synthetic pathways but optimized for large-scale yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled. Catalysts might be employed to enhance reaction rates, and continuous processing methods can be used to maximize efficiency.
Chemical Reactions Analysis
Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate undergoes various chemical reactions:
Types of Reactions:
Oxidation: Generally stable, though it can undergo oxidative degradation under harsh conditions.
Reduction: Less common, but reduction can disrupt the quaternary ammonium structure.
Substitution: Participates in nucleophilic substitution reactions, given the presence of the chloride anion.
Common Reagents and Conditions:
Oxidation: Involves strong oxidizing agents, often in acidic conditions.
Reduction: Requires reductants such as sodium borohydride.
Substitution: Utilizes various nucleophiles under both acidic and basic conditions.
Major Products:
Oxidative degradation may lead to breakdown products including small aldehydes and acids.
Substitution reactions can yield derivatives with modified quaternary ammonium groups.
Scientific Research Applications
This compound is utilized in various fields due to its antimicrobial activity:
In Chemistry:
As a catalyst: in organic synthesis.
In Biology and Medicine:
Disinfectant: Effective against bacteria, viruses, and fungi.
Antiseptic: Used in healthcare settings to sanitize surfaces and instruments.
In Industry:
Textile industry: As a fabric conditioner and antistatic agent.
Water treatment: For controlling microbial growth in cooling towers and water systems.
Mechanism of Action
The antimicrobial action of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate involves disrupting the microbial cell membrane:
Molecular Targets: Primarily the lipid bilayer of cell membranes.
Pathways Involved: Disruption of membrane integrity leads to leakage of cell contents and subsequent cell death.
Comparison with Similar Compounds
Benzalkonium chloride: Often used interchangeably but differs in terms of specific efficacy and application.
Cetylpyridinium chloride: Also a quaternary ammonium compound with similar antimicrobial properties but different molecular structure.
The unique structure of Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium chloride monohydrate allows for broad-spectrum antimicrobial activity, making it valuable across various fields.
Let’s dive deeper into the details if any specific aspect piqued your curiosity.
Properties
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101912-16-7, 1320-44-1, 25155-18-4 | |
Record name | Quat 20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbenzethonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylbenzethonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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